molecular formula C8H17ClN2O B1398396 2-Amino-1-(4-methyl-1-piperidinyl)-1-ethanone hydrochloride CAS No. 1219972-14-1

2-Amino-1-(4-methyl-1-piperidinyl)-1-ethanone hydrochloride

Cat. No. B1398396
M. Wt: 192.68 g/mol
InChI Key: BSNMNIKLUWGIAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(4-methyl-1-piperidinyl)-1-ethanone hydrochloride (AMPEH) is a synthetic compound that has been used for a variety of scientific applications. It is a derivative of 1-ethanone and is a chiral compound, meaning it has two non-superimposable mirror images. AMPEH has been used in various biochemical and physiological studies, as well as in lab experiments. It has been studied for its potential to act as an agonist of the serotonin 5-HT2A receptor.

Scientific Research Applications

Synthesis and Characterization

  • Research on related compounds involves the synthesis and characterization of novel psychoactive substances and their analogues, providing insights into their structural and chemical properties. For instance, the identification of pyrolysis products of new psychoactive substances like 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B) and its iodo analogue (bk-2C-I) sheds light on their stability and potential degradation pathways when exposed to heat, which is critical for understanding their pharmacological profiles and risks (Kelly B Texter et al., 2018).

Antibacterial and Antifungal Activities

  • Compounds with a piperidine moiety, similar to the one mentioned, have been synthesized and evaluated for their antibacterial and antifungal activities. For example, microwave-assisted synthesis of piperidine-containing pyrimidine imines and thiazolidinones demonstrated appreciable yields and were screened for their antibacterial activity, highlighting the potential of piperidine derivatives in developing new antimicrobial agents (Ram C.Merugu, D.Ramesh, B.Sreenivasulu, 2010).

Pharmaceutical Applications

  • The exploration of piperidine analogues for their potential in drug development is a significant area of research. For instance, the synthesis of branched tryptamines via the Domino Cloke-Stevens/Grandberg rearrangement indicates the utility of piperidine derivatives in creating compounds that could serve as pharmaceutical intermediates or active pharmaceutical ingredients (R. Salikov et al., 2017).

Novel Synthesis Methods

  • Innovative synthesis methods for piperidine derivatives are crucial for expanding the library of compounds with potential therapeutic applications. Research on microwave-assisted synthesis techniques for creating piperidine derivatives underscores the ongoing efforts to improve the efficiency and selectivity of synthetic routes for such compounds (Haribabu Ankati, E. Biehl, 2010).

properties

IUPAC Name

2-amino-1-(4-methylpiperidin-1-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-7-2-4-10(5-3-7)8(11)6-9;/h7H,2-6,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNMNIKLUWGIAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(4-methyl-1-piperidinyl)-1-ethanone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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